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Compound of Interest

Compound Name:
3-Formyl-4-

isopropoxyphenylboronic acid

Cat. No.: B1368693 Get Quote

An In-Depth Technical Guide to the Purity Specifications of 3-Formyl-4-
isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Modern
Synthesis
3-Formyl-4-isopropoxyphenylboronic acid is a multifunctional organoboron compound that

serves as a highly valuable building block in modern organic synthesis.[1] Its utility is most

pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling, a cornerstone method for forging carbon-carbon bonds in the synthesis of complex

molecules, including active pharmaceutical ingredients (APIs).[2] The success of these

sophisticated chemical transformations is not merely dependent on the presence of the reagent

but is exquisitely sensitive to its purity.

In the context of drug development, the purity of a starting material like 3-Formyl-4-
isopropoxyphenylboronic acid is non-negotiable. Impurities can act as catalyst poisons,

engage in competitive side reactions leading to difficult-to-remove byproducts, and ultimately

compromise the yield, reproducibility, and safety profile of the final API.[2] This guide provides a

comprehensive overview of the essential purity specifications for this reagent, the scientific

rationale behind them, and the validated analytical methodologies required to ensure its quality.
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Physicochemical Properties and Identification
A foundational aspect of purity is the confirmation of the material's identity and basic physical

characteristics.

Chemical Name: 3-Formyl-4-isopropoxyphenylboronic acid

CAS Number: 1072952-00-1[3][4]

Molecular Formula: C₁₀H₁₃BO₄[4]

Molecular Weight: 208.02 g/mol [3][4]

Structure:

SMILES: CC(C)Oc1ccc(cc1C=O)B(O)O[3][4]

InChI Key: MFWMHBLPARKSLU-UHFFFAOYSA-N[3][4]

Core Purity Specifications
For a high-quality intermediate intended for pharmaceutical development, a comprehensive set

of specifications is required. The following table outlines typical parameters and acceptable

limits.
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Parameter Specification
Justification & Impact on

Quality

Appearance White to off-white powder

Deviations in color can indicate

the presence of oxidative

impurities or residual catalysts

from synthesis.

Identity by ¹H NMR Conforms to structure

Confirms the chemical identity

and provides a primary screen

for organic impurities.

Assay (by HPLC) ≥ 98.0%

Ensures a high concentration

of the active reagent, which is

critical for accurate

stoichiometry and predictable

reaction kinetics.

Water Content (by Karl

Fischer)
≤ 1.0%

Boronic acids can reversibly

dehydrate to form cyclic

trimeric anhydrides known as

boroxines. Controlling water

content is key to ensuring the

material is predominantly in its

monomeric, active form.

Melting Point 98-102 °C[3][4]

A sharp melting range is a

classic indicator of high purity.

A broad or depressed range

suggests the presence of

impurities.

Individual Unspecified Impurity

(by HPLC)
≤ 0.5%

Limits the presence of any

single unknown impurity,

minimizing the risk of

unforeseen side reactions.
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Total Impurities (by HPLC) ≤ 2.0%

Controls the overall level of

impurities to ensure a clean

reaction profile and simplify

downstream purification.

Understanding and Controlling Key Impurities
The purity specifications are designed to control impurities that can arise from synthesis,

degradation, or storage.

Boroxine Formation (Dehydration)
The most common impurity associated with boronic acids is the corresponding boroxine, a

cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid

molecules. While this process is often reversible in the presence of water, its formation

complicates accurate weighing and stoichiometry calculations.

3x Boronic Acid Monomer

1x Boroxine Trimer

3-Formyl-4-isopropoxyphenylboronic acid

Corresponding Boroxine

- 3 H₂O+ 3 H₂O

Click to download full resolution via product page

Process and Degradation-Related Impurities
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a

hydrogen. This results in the formation of 2-isopropoxybenzaldehyde, an inactive byproduct

that reduces yield.
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Homocoupling Products: During Suzuki-Miyaura reactions, boronic acids can couple with

themselves to form symmetrical biaryl impurities.[5][6] The presence of these in the starting

material can complicate purification of the desired cross-coupled product.

Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic

acid to the corresponding phenol (2-formyl-5-isopropoxyphenol).

Analytical Methodologies: The Self-Validating
System
Ensuring the material meets specification requires a suite of robust, validated analytical

methods.

Purity and Impurity Profiling by High-Performance
Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity (assay) and profiling related substance

impurities. The polarity of 3-Formyl-4-isopropoxyphenylboronic acid, conferred by the

boronic acid, formyl, and ether functionalities, allows for excellent separation using reversed-

phase chromatography.

Rationale for Method Design: A C18 stationary phase is a versatile first choice for aromatic

compounds. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to

suppress the ionization of the boronic acid group (pKa ~9), ensuring good peak shape and

reproducible retention. A gradient elution is necessary to resolve less polar impurities from the

main peak and elute any strongly retained components from the column.

Detailed Experimental Protocol:

Column: C18 stationary phase (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus

C18), 4.6 x 150 mm, 3.5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:
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Time (min) %A %B

0.0 95 5

20.0 5 95

25.0 5 95

25.1 95 5

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV at 254 nm

Injection Volume: 5 µL

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a

50:50 mixture of Acetonitrile and Water.
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Sample Preparation

HPLC Analysis

Data Analysis

Accurately Weigh
~10 mg Sample

Dissolve in 10 mL
ACN/Water (50:50)

Inject 5 µL onto
C18 Column

Gradient Elution
(Water/ACN + 0.1% FA)

UV Detection
at 254 nm

Integrate Peak Areas

Calculate Assay (% Area)
and Impurity Profile

report

Certificate of Analysis

Click to download full resolution via product page
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Identity and Boroxine Detection by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure and for detecting the

presence of the boroxine impurity.

¹H NMR Spectroscopy: This provides a detailed fingerprint of the molecule.

Expected Signals: The spectrum will show characteristic signals for the aromatic protons,

the aldehyde proton (~9.8-10.0 ppm), the isopropoxy methine (septet) and methyl

(doublet) groups, and a broad, exchangeable signal for the B(OH)₂ protons.

Impurity Detection: The presence of the boroxine trimer often results in a subtle downfield

shift and significant broadening of the aromatic signals adjacent to the boron atom

compared to the pure boronic acid.

¹¹B NMR Spectroscopy: This technique directly probes the boron atom.

Rationale: It provides a clear distinction between the sp²-hybridized boron of the boronic

acid and the sp²-hybridized boron within the boroxine ring.

Expected Signals: The boronic acid (R-B(OH)₂) typically shows a signal around δ 30 ppm.

The corresponding boroxine ([RBO]₃) appears slightly downfield, often around δ 33 ppm.

[5] The presence of a signal in this region is a direct indication of boroxine formation.

Experimental Protocol (¹H NMR):

Accurately weigh 5-10 mg of the sample.

Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is

often preferred as it can help sharpen the B(OH)₂ proton signals.

Acquire the spectrum on a 400 MHz or higher spectrometer.

Integrate all signals and compare the chemical shifts and coupling patterns to a reference

spectrum to confirm identity and assess purity.
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Water Content by Karl Fischer Titration
Given the propensity of boronic acids to form anhydrides, accurate water determination is

crucial. Karl Fischer titration is the gold standard for this measurement as it is specific to water,

unlike loss-on-drying methods which also measure residual solvents.

Rationale for Method Design: A volumetric Karl Fischer titration is suitable for the expected

water content in solid samples (typically >0.1%).[7] The acidic nature of the boronic acid

requires a buffered Karl Fischer reagent or the addition of a base like imidazole to the titration

medium to maintain the optimal pH range (4-8) for the reaction.[8]

Experimental Protocol (Volumetric):

Standardize the Karl Fischer titrant using a certified water standard.

Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry

endpoint to remove ambient moisture.

Add a suitable buffering agent (e.g., imidazole) if not already part of the reagent formulation.

Accurately weigh and add a sufficient amount of the 3-Formyl-4-isopropoxyphenylboronic
acid sample to the vessel (typically to consume 2-8 mL of titrant).

Titrate the sample to the potentiometric endpoint.

The water content is calculated based on the sample weight and the volume of titrant

consumed.

Storage and Stability
To maintain purity, 3-Formyl-4-isopropoxyphenylboronic acid should be stored under

controlled conditions.

Storage Temperature: 2-8°C.[3][4]

Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize

oxidation.
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Moisture: Protect from moisture to prevent hydrolysis and minimize boroxine formation. Use

of a desiccator is recommended.

By adhering to these rigorous specifications and employing the detailed analytical protocols,

researchers and drug development professionals can ensure the quality, consistency, and

reliability of 3-Formyl-4-isopropoxyphenylboronic acid, thereby safeguarding the integrity of

their synthetic processes and the success of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1368693#purity-specifications-for-3-formyl-4-
isopropoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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